1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(3-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(3-Chloro-4-fluorophenoxy)methyl]-N~3~-(3-pyridyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chlorofluorophenoxy group and a pyridyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-[(3-chloro-4-fluorophenoxy)methyl]-N~3~-(3-pyridyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Introduction of the chlorofluorophenoxy group: This step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 3-chloro-4-fluorophenol in the presence of a suitable base.
Attachment of the pyridyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, where the pyrazole derivative is reacted with a pyridyl boronic acid in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[(3-Chloro-4-fluorophenoxy)methyl]-N~3~-(3-pyridyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorofluorophenoxy group, using nucleophiles like amines or thiols.
Coupling Reactions: The pyrazole and pyridyl groups can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Scientific Research Applications
1-[(3-Chloro-4-fluorophenoxy)methyl]-N~3~-(3-pyridyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[(3-chloro-4-fluorophenoxy)methyl]-N~3~-(3-pyridyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-[(3-Chloro-4-fluorophenoxy)methyl]-N~3~-(3-pyridyl)-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:
1-[(3-Chloro-4-fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide: This compound has a similar structure but with a carbohydrazide group instead of a carboxamide group.
3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde: This compound features a benzaldehyde group instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenoxy)methyl]-N-pyridin-3-ylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2/c17-13-8-12(3-4-14(13)18)24-10-22-7-5-15(21-22)16(23)20-11-2-1-6-19-9-11/h1-9H,10H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRQVFSEZMCDHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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